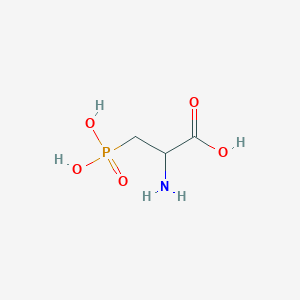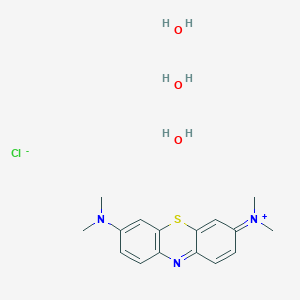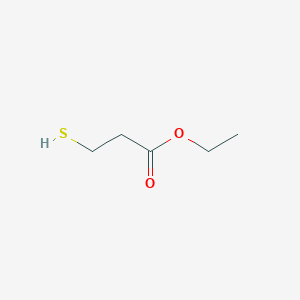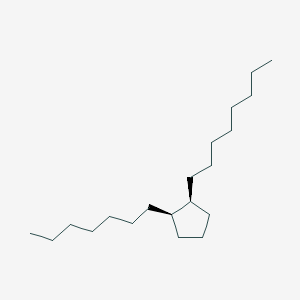
(1R,2S)-1-heptyl-2-octylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-heptyl-2-octylcyclopentane is a synthetic compound that belongs to the class of cyclopentane derivatives. It is also known as HOC-7 and has been extensively studied for its potential applications in various fields, including scientific research, drug development, and biotechnology.
Scientific Research Applications
Enzymatic Synthesis Inhibition
(1R,2S)-1-heptyl-2-octylcyclopentane, a type of cyclopentane, has been studied for its role as an inhibitor in enzymatic synthesis. A study by Coulter, Lombardini, Sufrin, and Talalay (1974) found that certain cyclopentane analogues, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), act as competitive inhibitors in the synthesis of S-adenosyl-L-methionine by various enzymes. These inhibitors are dependent on ring size and are influenced by the presence of amino and carboxyl groups on a 5-membered ring (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Stereoselective Syntheses
In another study, Krief, Kenda, Maertens, and Remacle (1996) explored the stereoselective syntheses of cyclopentanes, including 2-ethyl-1-methyl-1-phenyl cyclopentane, highlighting the stereocontrol achievable at multiple stereogenic centers in these compounds. This research demonstrates the potential of using cyclopentanes in precise synthetic applications (Krief, Kenda, Maertens, & Remacle, 1996).
Ring-Opening Polymerization
Komarov, Minyaev, Churakov, Roitershtein, and Nifant’ev (2019) found that certain cyclopentane diols, such as (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, can form one-dimensional chains via O—H⋯O hydrogen bonding in their crystals. These compounds may serve as precatalyst activators for ring-opening polymerization of cyclic esters, indicating a potential application in polymer chemistry (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).
Cycloaddition Reactions
Research by Meilert, Schwenter, Shatz, Dubbaka, and Vogel (2003) delved into the reactivity of 2-oxyallyl cations with furan derivatives, exploring formal double [4+3]-cycloadditions. This study demonstrates the utility of cyclopentanes in complex cycloaddition reactions, a key process in synthetic organic chemistry (Meilert, Schwenter, Shatz, Dubbaka, & Vogel, 2003).
properties
CAS RN |
155976-51-5 |
|---|---|
Product Name |
(1R,2S)-1-heptyl-2-octylcyclopentane |
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(1R,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
UKVVPDHLUHAJNZ-UXHICEINSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC[C@H]1CCCCCCC |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Canonical SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Other CAS RN |
155976-51-5 |
physical_description |
Solid |
synonyms |
15-F(2t)-IsoP 15-F(2t)-isoprostane 15-F2t-IsoP 15-F2t-isoprostane 8-epi-PGF2 alpha 8-epi-PGF2alpha 8-epi-prostaglandin F2alpha 8-epiprostaglandin F2alpha 8-F(2t)-isoprostane 8-iso-PGF(2alpha) 8-iso-PGF2alpha 8-isoprostaglandin F2alpha 8-isoprostane isoprostaglandin F2alpha type-III |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



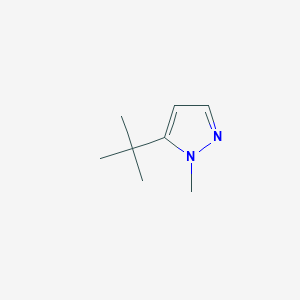
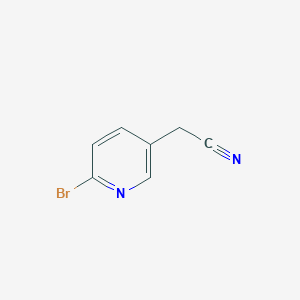
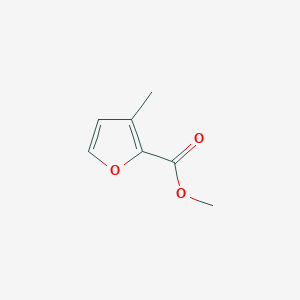
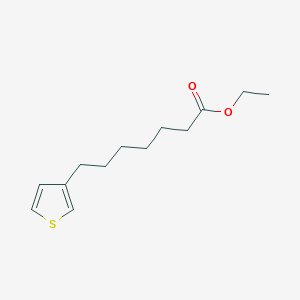
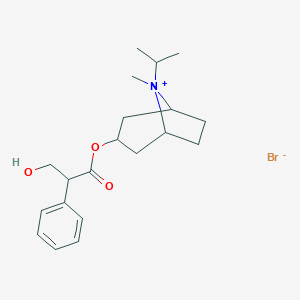
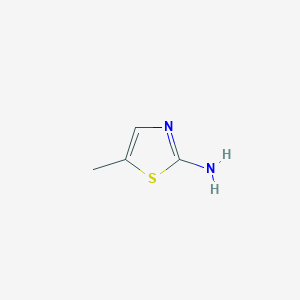
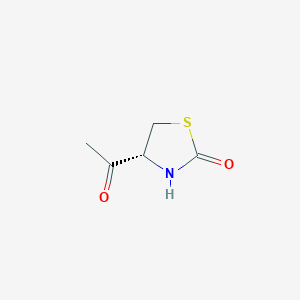
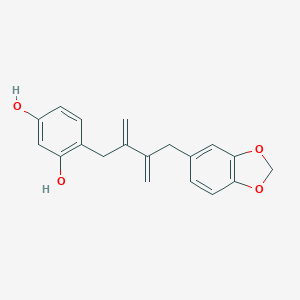
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
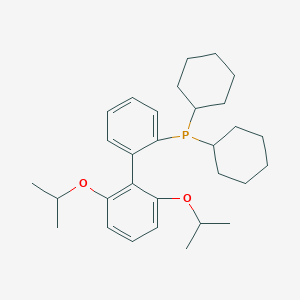
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
